Cas no 60691-90-9 (Benzene, 1-[(1E)-3-bromo-1-propenyl]-4-chloro-)
![Benzene, 1-[(1E)-3-bromo-1-propenyl]-4-chloro- structure](https://ja.kuujia.com/scimg/cas/60691-90-9x500.png)
Benzene, 1-[(1E)-3-bromo-1-propenyl]-4-chloro- 化学的及び物理的性質
名前と識別子
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- Benzene, 1-[(1E)-3-bromo-1-propenyl]-4-chloro-
- DTXSID701249145
- 1-((E)-3-Bromo-propenyl)-4-chloro-benzene
- MFCD20133667
- 42432-30-4
- HHGLXVQTNJCLME-OWOJBTEDSA-N
- 1-(3-Bromoprop-1-en-1-yl)-4-chlorobenzene
- CS-0116779
- 1-[(1E)-3-BROMOPROP-1-EN-1-YL]-4-CHLOROBENZENE
- 60691-90-9
- EN300-170082
- 1-[3-Bromoprop-1-enyl]-4-chlorobenzene
- SCHEMBL1014698
- AKOS005266767
- WS-00233
- (E)-1-(3-Bromoprop-1-en-1-yl)-4-chlorobenzene
- 1-[(E)-3-bromoprop-1-enyl]-4-chlorobenzene
- EN300-7406249
- 1-[(1E)-3-Bromo-1-propen-1-yl]-4-chlorobenzene
-
- MDL: MFCD20133667
- インチ: InChI=1S/C9H8BrCl/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6H,7H2/b2-1+
- InChIKey: HHGLXVQTNJCLME-OWOJBTEDSA-N
- ほほえんだ: C(=C\C1=CC=C(C=C1)Cl)/CBr
計算された属性
- せいみつぶんしりょう: 229.94984
- どういたいしつりょう: 229.94979g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 126
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 3.8
じっけんとくせい
- PSA: 0
Benzene, 1-[(1E)-3-bromo-1-propenyl]-4-chloro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A019090270-250mg |
1-[3-Bromoprop-1-enyl]-4-chlorobenzene |
60691-90-9 | 95% | 250mg |
$231.00 | 2023-09-01 | |
Enamine | EN300-7406249-0.25g |
1-[(1E)-3-bromoprop-1-en-1-yl]-4-chlorobenzene |
60691-90-9 | 95% | 0.25g |
$240.0 | 2023-05-30 | |
Enamine | EN300-7406249-0.05g |
1-[(1E)-3-bromoprop-1-en-1-yl]-4-chlorobenzene |
60691-90-9 | 95% | 0.05g |
$112.0 | 2023-05-30 | |
Enamine | EN300-7406249-2.5g |
1-[(1E)-3-bromoprop-1-en-1-yl]-4-chlorobenzene |
60691-90-9 | 95% | 2.5g |
$1118.0 | 2023-05-30 | |
A2B Chem LLC | AX12456-1g |
1-[(E)-3-bromoprop-1-enyl]-4-chlorobenzene |
60691-90-9 | 95% | 1g |
$457.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1855506-100mg |
(E)-1-(3-Bromoprop-1-en-1-yl)-4-chlorobenzene |
60691-90-9 | 98% | 100mg |
¥4522.00 | 2024-05-07 | |
A2B Chem LLC | AX12456-2.5g |
1-[(E)-3-bromoprop-1-enyl]-4-chlorobenzene |
60691-90-9 | 95% | 2.5g |
$772.00 | 2024-04-19 | |
A2B Chem LLC | AX12456-5g |
1-[(E)-3-bromoprop-1-enyl]-4-chlorobenzene |
60691-90-9 | 95% | 5g |
$1299.00 | 2024-04-19 | |
A2B Chem LLC | AX12456-50mg |
1-[(E)-3-bromoprop-1-enyl]-4-chlorobenzene |
60691-90-9 | 95% | 50mg |
$133.00 | 2024-04-19 | |
Aaron | AR01DL5G-1g |
1-[(E)-3-bromoprop-1-enyl]-4-chlorobenzene |
60691-90-9 | 95% | 1g |
$575.00 | 2025-02-11 |
Benzene, 1-[(1E)-3-bromo-1-propenyl]-4-chloro- 関連文献
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
Benzene, 1-[(1E)-3-bromo-1-propenyl]-4-chloro-に関する追加情報
Chemical Profile of Benzene, 1-[(1E)-3-bromo-1-propenyl]-4-chloro- (CAS No: 60691-90-9)
Benzene, 1-[(1E)-3-bromo-1-propenyl]-4-chloro- (CAS No: 60691-90-9) is a complex organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural features, exhibits potential applications in various biochemical pathways and drug development processes. The presence of both chloro and bromo substituents on the benzene ring imparts distinct reactivity, making it a valuable intermediate in synthetic chemistry.
The molecular structure of Benzene, 1-[(1E)-3-bromo-1-propenyl]-4-chloro- consists of a benzene core substituted with a 1E)-3-bromo-1-propenyl side chain and a 4-chloro group. This arrangement creates a molecule with multiple reactive sites, which can be exploited for further functionalization. The compound's ability to participate in various chemical reactions, such as cross-coupling and nucleophilic substitution, makes it a versatile building block in organic synthesis.
In recent years, the pharmaceutical industry has shown increasing interest in compounds with similar structural motifs due to their potential biological activity. Studies have demonstrated that benzene derivatives with halogen substituents can interact with biological targets in unique ways, leading to the development of novel therapeutic agents. For instance, the bromo and chloro groups in Benzene, 1-[(1E)-3-bromo-1-propenyl]-4-chloro- can serve as handles for further chemical modifications, enabling the synthesis of more complex molecules with targeted pharmacological properties.
One of the most promising applications of this compound is in the field of drug discovery. Researchers have been exploring its potential as a precursor for the synthesis of small-molecule inhibitors that can modulate key enzymatic pathways involved in diseases such as cancer and inflammation. The reactivity of the 3-bromo-1-propenyl side chain allows for the introduction of diverse functional groups, which can be tailored to enhance binding affinity and selectivity against specific biological targets.
The synthesis of Benzene, 1-[(1E)-3-bromo-1-propenyl]-4-chloro- involves multi-step organic transformations that highlight the compound's synthetic utility. The process typically begins with the bromination of propene followed by its coupling with a chlorobenzene derivative. Advanced techniques such as palladium-catalyzed cross-coupling reactions can be employed to achieve high yields and purity. These synthetic strategies are crucial for producing sufficient quantities of the compound for both laboratory research and potential industrial applications.
Electrophilic aromatic substitution reactions are particularly relevant to the chemistry of Benzene, 1-[(1E)-3-bromo-1-propenyl]-4-chloro-. The presence of both electron-withdrawing and electron-donating groups on the benzene ring influences its reactivity towards various electrophiles. This characteristic makes it an excellent candidate for further derivatization, allowing chemists to explore a wide range of possible structural modifications.
The compound's stability under various conditions is another important consideration in its application. Studies have shown that Benzene, 1-[(1E)-3-bromo-1-propenyl]-4-chloro- exhibits good thermal and chemical stability when stored under inert atmospheres. This stability is essential for ensuring consistent performance in synthetic protocols and pharmaceutical formulations.
In conclusion, Benzene, 1-[(1E)-3-bromo-1-propenyl]-4-chloro-(CAS No: 60691-90-9) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and drug designers. As research continues to uncover new applications for this compound, its importance in advancing chemical biology and medicinal chemistry is likely to grow.
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